Ethyl 7-(2-chloro-4,5-difluorophenyl)-7-oxoheptanoate
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Overview
Description
Ethyl 7-(2-chloro-4,5-difluorophenyl)-7-oxoheptanoate is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of a 2-chloro-4,5-difluorophenyl group attached to a heptanoate chain with an oxo group at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(2-chloro-4,5-difluorophenyl)-7-oxoheptanoate typically involves the esterification of 7-(2-chloro-4,5-difluorophenyl)-7-oxoheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 7-(2-chloro-4,5-difluorophenyl)-7-oxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 7-(2-chloro-4,5-difluorophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and difluoro groups enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
- 1-(2-Chloro-4,5-difluorophenyl)ethanone
- (2-Chloro-4,5-difluorophenyl)methanamine
- (2-Chloro-4,5-difluorophenyl)methanol
Comparison: Ethyl 7-(2-chloro-4,5-difluorophenyl)-7-oxoheptanoate is unique due to its heptanoate chain and the presence of an oxo group at the seventh position. This structural feature distinguishes it from other similar compounds, which may have different chain lengths or functional groups. The specific arrangement of atoms in this compound contributes to its unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 7-(2-chloro-4,5-difluorophenyl)-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF2O3/c1-2-21-15(20)7-5-3-4-6-14(19)10-8-12(17)13(18)9-11(10)16/h8-9H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXVHUKVKJRHBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1Cl)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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